![molecular formula C8H14ClN5O2 B6344773 2-[5-(Pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride CAS No. 1211481-41-2](/img/structure/B6344773.png)
2-[5-(Pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride
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Overview
Description
2-[5-(Pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride is a compound that features a pyrrolidine ring and a tetrazole ring, both of which are significant in medicinal chemistry. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
For instance, a compound with a similar indole structure showed antiviral activity against the hepatitis C virus (HCV) in Huh-7.5 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-amino-1H-tetrazole with pyrrolidine and formaldehyde under acidic conditions to form the tetrazole ring. The resulting intermediate is then reacted with bromoacetic acid to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-[5-(Pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(Pyrrolidin-1-yl)-2H-tetrazol-2-yl]ethanoic acid
- 2-(Carboxymethyl)-5-(pyrrolidin-1-yl)-2H-tetrazole
Uniqueness
2-[5-(Pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid is unique due to its specific combination of a pyrrolidine ring and a tetrazole ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility, making it more versatile for various applications.
Properties
IUPAC Name |
2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2.ClH/c14-8(15)6-13-7(9-10-11-13)5-12-3-1-2-4-12;/h1-6H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOBQCIWGXNKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN=NN2CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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